1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
CAS No.: 2320179-03-9
Cat. No.: VC5172090
Molecular Formula: C12H22N2O2S2
Molecular Weight: 290.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320179-03-9 |
|---|---|
| Molecular Formula | C12H22N2O2S2 |
| Molecular Weight | 290.44 |
| IUPAC Name | 1-cyclopropylsulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
| Standard InChI | InChI=1S/C12H22N2O2S2/c15-18(16,12-2-3-12)14-6-1-5-13(7-8-14)11-4-9-17-10-11/h11-12H,1-10H2 |
| Standard InChI Key | QZVCOZYKLOFKNQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN(C1)S(=O)(=O)C2CC2)C3CCSC3 |
Introduction
Synthesis
The synthesis of 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step reactions starting from commercially available precursors. Below is a generalized synthetic pathway:
Step-by-Step Synthesis:
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Preparation of Cyclopropanesulfonyl Chloride:
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Cyclopropanesulfonic acid is reacted with thionyl chloride to yield cyclopropanesulfonyl chloride.
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Formation of Diazepane Core:
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A 1,4-diazepane scaffold is synthesized through cyclization reactions involving primary amines and alkylating agents.
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Coupling Reaction:
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The cyclopropanesulfonyl chloride is coupled with the diazepane core under basic conditions to introduce the sulfonamide functionality.
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Introduction of Thiolan Moiety:
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The thiolan group is added via nucleophilic substitution or reductive amination using thiol-based reagents.
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This synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity.
Characterization Techniques
To confirm the structure and purity of 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane, the following analytical techniques are commonly employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR provide detailed insights into the compound's molecular framework.
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Mass Spectrometry (MS):
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Used to determine the molecular weight and confirm the presence of specific functional groups.
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Infrared Spectroscopy (IR):
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Identifies characteristic bonds such as sulfone () stretching vibrations.
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High-Performance Liquid Chromatography (HPLC):
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Ensures compound purity by separating impurities from the desired product.
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Potential Applications
The structural features of this compound suggest several promising applications:
Medicinal Chemistry
The sulfonamide group is known for its pharmacological relevance, particularly in enzyme inhibition and receptor binding studies. The incorporation of sulfur-containing heterocycles like thiolan further enhances its potential as a bioactive molecule.
Synthetic Chemistry
The diazepane ring system serves as a versatile scaffold for designing novel compounds with diverse functionalities. This makes it valuable in creating derivatives for drug discovery programs.
Research Outlook
Future research on this compound could focus on:
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Exploring its biological activity through in vitro and in vivo assays.
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Investigating structure-activity relationships (SAR) to optimize its pharmacological profile.
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Developing derivatives with improved solubility or target specificity.
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